![molecular formula C21H48O3Si2 B14600000 Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-71-7](/img/structure/B14600000.png)
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C21H48O3Si2. This compound is characterized by the presence of a triethoxysilyl group attached to an ethyl chain, which is further bonded to a dihexylmethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Reactants: Hexylmethylsilane, triethoxysilane, and an alkene.
Catalyst: Platinum or rhodium complexes.
Solvent: Toluene or other non-polar solvents.
Temperature: 60-100°C.
Pressure: Atmospheric or slightly elevated.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified by distillation or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Catalysts: Acidic or basic catalysts for substitution reactions.
The major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Applications De Recherche Scientifique
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in surface modification of silica and other materials to enhance their properties.
Biology: Utilized in the development of biocompatible materials and coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Mécanisme D'action
The mechanism by which Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acidic or basic conditions and result in the formation of a stable network of siloxane bonds that enhance the material’s properties .
Comparaison Avec Des Composés Similaires
Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
Triethoxysilane: A simpler compound with a single triethoxysilyl group.
Hexyltriethoxysilane: Contains a hexyl group attached to a triethoxysilyl group.
Methyltriethoxysilane: Contains a methyl group attached to a triethoxysilyl group.
The uniqueness of this compound lies in its complex structure, which provides enhanced chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
61210-71-7 |
|---|---|
Formule moléculaire |
C21H48O3Si2 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
dihexyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C21H48O3Si2/c1-7-12-14-16-18-25(6,19-17-15-13-8-2)20-21-26(22-9-3,23-10-4)24-11-5/h7-21H2,1-6H3 |
Clé InChI |
AKBMPJDGRDSDBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


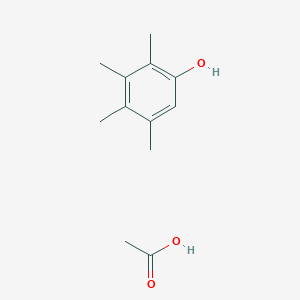
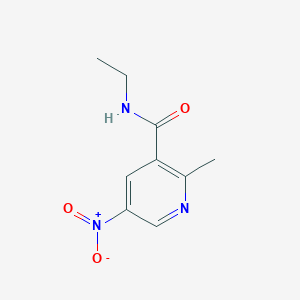
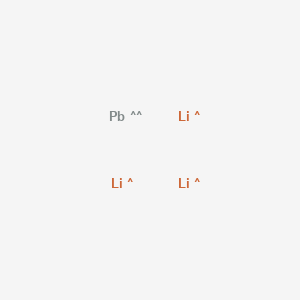
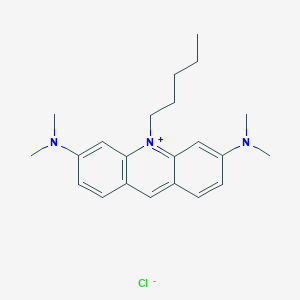


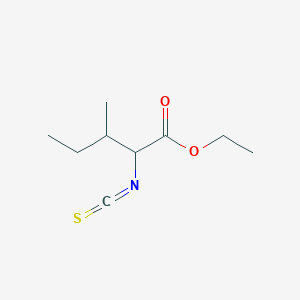
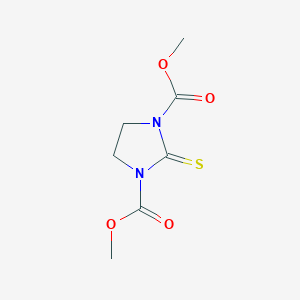
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
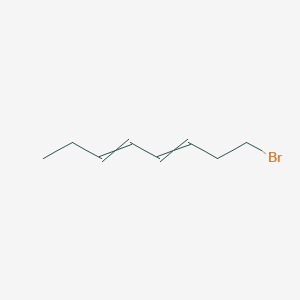
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



